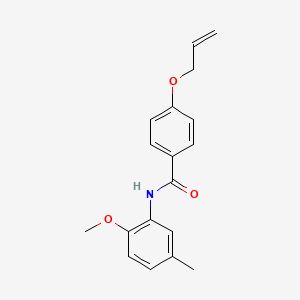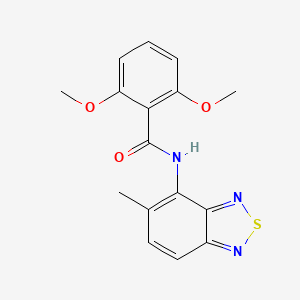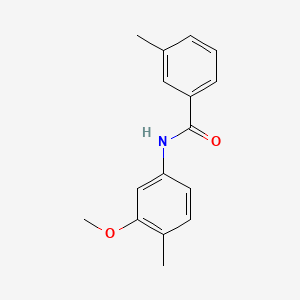![molecular formula C15H26ClNO2 B4400557 [3-(3-butoxyphenoxy)propyl]dimethylamine hydrochloride](/img/structure/B4400557.png)
[3-(3-butoxyphenoxy)propyl]dimethylamine hydrochloride
Vue d'ensemble
Description
[3-(3-butoxyphenoxy)propyl]dimethylamine hydrochloride, also known as BDP, is a chemical compound that has been widely used in scientific research for various purposes. This compound is a quaternary ammonium salt and is commonly used as a surfactant in the synthesis of nanoparticles and other materials. BDP has also been shown to have potential applications in drug delivery systems and as a stabilizer for enzymes and other biomolecules.
Mécanisme D'action
The mechanism of action of [3-(3-butoxyphenoxy)propyl]dimethylamine hydrochloride is not well understood, but it is thought to be related to its ability to interact with lipid membranes and other biomolecules. This compound has been shown to have a high affinity for lipid membranes, and may interact with proteins and other biomolecules through electrostatic interactions.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to have antioxidant properties, and may be able to protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using [3-(3-butoxyphenoxy)propyl]dimethylamine hydrochloride in lab experiments is its ability to act as a surfactant and stabilizer for biomolecules and nanoparticles. This compound is also relatively easy to synthesize and is readily available from commercial sources. However, one limitation of using this compound is that its mechanism of action is not well understood, which may limit its potential applications.
Orientations Futures
There are a number of future directions for research on [3-(3-butoxyphenoxy)propyl]dimethylamine hydrochloride. One potential area of research is the development of new drug delivery systems using this compound as a surfactant or stabilizer. This compound may also have potential applications in the development of new materials and nanotechnology. Further studies are needed to better understand the mechanism of action of this compound and its potential applications in various fields of research.
Applications De Recherche Scientifique
[3-(3-butoxyphenoxy)propyl]dimethylamine hydrochloride has been widely used in scientific research for various applications. One of the most common uses of this compound is as a surfactant in the synthesis of nanoparticles and other materials. This compound has been shown to be an effective surfactant for the synthesis of gold, silver, and iron oxide nanoparticles, among others. This compound has also been used as a stabilizer for enzymes and other biomolecules, and has potential applications in drug delivery systems.
Propriétés
IUPAC Name |
3-(3-butoxyphenoxy)-N,N-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.ClH/c1-4-5-11-17-14-8-6-9-15(13-14)18-12-7-10-16(2)3;/h6,8-9,13H,4-5,7,10-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSFGMZRAFWUIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=CC=C1)OCCCN(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(1,3-benzothiazol-2-ylamino)carbonyl]phenyl propionate](/img/structure/B4400477.png)
![1-{3-[2-(benzyloxy)phenoxy]propyl}-4-methylpiperazine hydrochloride](/img/structure/B4400493.png)
![N-(2-chlorophenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4400496.png)

![2,6-dimethyl-4-[2-(2-propoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4400520.png)

![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-methylbutanamide](/img/structure/B4400534.png)
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(3-methoxyphenyl)glycinamide](/img/structure/B4400541.png)
![4-[4-(8-quinolinyloxy)butoxy]benzaldehyde](/img/structure/B4400548.png)
![N-{4-[(isobutylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4400553.png)

![(3-amino-4-methylphenyl)[3-amino-4-(4-morpholinyl)phenyl]methanone](/img/structure/B4400566.png)
